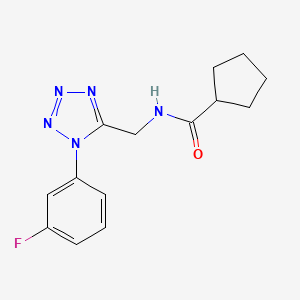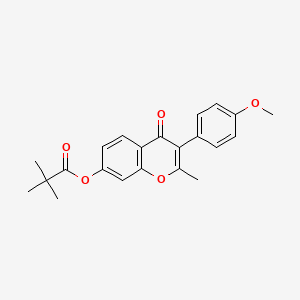
3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromone core, substituted with a 4-methoxyphenyl group, a 2-methyl group, and a 2,2-dimethylpropanoate ester. Chromone derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-methoxybenzaldehyde, acetophenone, and ethyl acetoacetate.
Condensation Reaction: The initial step involves a Claisen-Schmidt condensation between 4-methoxybenzaldehyde and acetophenone in the presence of a base like sodium hydroxide to form 4-methoxychalcone.
Cyclization: The chalcone undergoes cyclization with ethyl acetoacetate in the presence of a base such as potassium carbonate to form the chromone core.
Esterification: The final step involves the esterification of the chromone derivative with 2,2-dimethylpropanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding phenolic derivatives.
Reduction: Reduction of the carbonyl group in the chromone core can yield dihydrochromone derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenation using bromine (Br₂) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of dihydrochromone derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Studied for its potential as a ligand in catalytic reactions.
Biology
Antioxidant Activity: Exhibits significant antioxidant properties, making it useful in studies related to oxidative stress.
Enzyme Inhibition: Investigated for its ability to inhibit enzymes such as tyrosinase and acetylcholinesterase.
Medicine
Anti-inflammatory: Shows potential anti-inflammatory effects, useful in the development of anti-inflammatory drugs.
Anticancer: Studied for its cytotoxic effects against various cancer cell lines.
Industry
Pharmaceuticals: Used in the development of pharmaceutical compounds.
Cosmetics: Incorporated into cosmetic formulations for its antioxidant properties.
作用机制
The compound exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Enzyme Inhibition: Binds to the active site of enzymes, inhibiting their activity. For example, it inhibits tyrosinase by chelating the copper ions in the enzyme’s active site.
Anti-inflammatory: Modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
相似化合物的比较
Similar Compounds
3-(4-Hydroxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate: Similar structure but with a hydroxy group instead of a methoxy group.
3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate: Similar structure but with an acetate ester instead of a 2,2-dimethylpropanoate ester.
Uniqueness
Methoxy Group: The presence of the methoxy group enhances its lipophilicity and may improve its ability to cross cell membranes.
2,2-Dimethylpropanoate Ester: This bulky ester group can influence the compound’s steric properties and its interaction with biological targets.
This compound’s unique combination of functional groups and structural features makes it a valuable subject of study in various fields of scientific research.
属性
IUPAC Name |
[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-13-19(14-6-8-15(25-5)9-7-14)20(23)17-11-10-16(12-18(17)26-13)27-21(24)22(2,3)4/h6-12H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTWAUWEDSXLEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C(C)(C)C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methoxybenzamide](/img/structure/B2487345.png)
![6-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)pyridazin-3(2H)-one](/img/structure/B2487347.png)
![(6-Methylimidazo[1,2-A]pyridin-3-YL)methanol](/img/structure/B2487348.png)
![7-(prop-2-en-1-yl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2487350.png)
![4-methoxy-6-oxo-1-phenyl-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2487351.png)
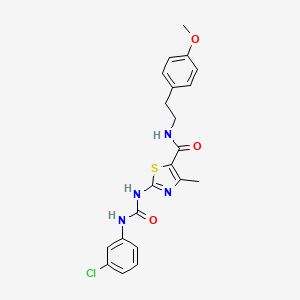
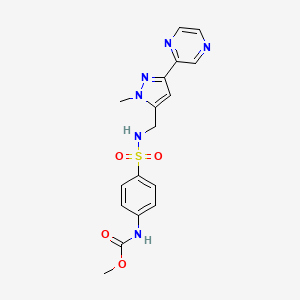
![5-Methyl-[1,2,3,4]tetrazolo[1,5-a]pyridino-6-boronic acid](/img/structure/B2487357.png)
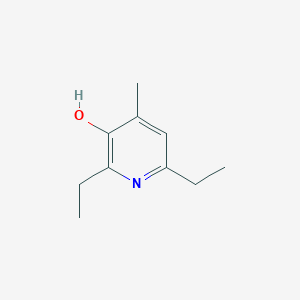
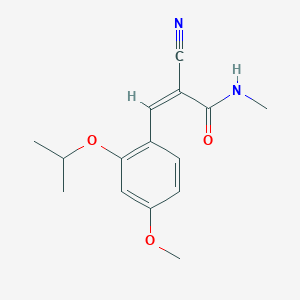
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)furan-2-carboxamide](/img/structure/B2487363.png)
![(E)-N-(2-chlorophenyl)-2-cyano-3-[4-[2-cyanoethyl(methyl)amino]phenyl]prop-2-enamide](/img/structure/B2487364.png)
